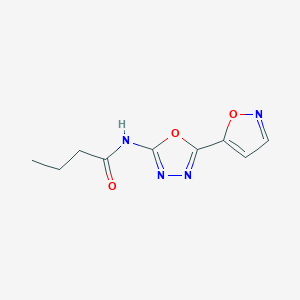

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide

Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an isoxazole moiety at the 5-position and a butyramide group at the 2-position. This structure combines two pharmacologically relevant heterocycles, making it a candidate for investigation in medicinal chemistry, particularly for antimicrobial or enzyme-inhibitory applications. Its synthesis typically involves cyclization reactions of thiosemicarbazides or hydrazide intermediates, followed by functionalization with isoxazole derivatives .

Properties

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-2-3-7(14)11-9-13-12-8(15-9)6-4-5-10-16-6/h4-5H,2-3H2,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIAJCHQTZEOQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(O1)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the formation of the isoxazole and oxadiazole rings through cyclization reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The isoxazole and oxadiazole rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the rings.

Scientific Research Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

Key structural analogues include:

- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

These compounds share the 1,3,4-oxadiazole scaffold but differ in substituents (e.g., sulfonamide groups, arylalkyl chains) and appended heterocycles (furan vs. isoxazole).

| Parameter | N-(5-(isoxazol-5-yl)-oxadiazol-2-yl)butyramide | LMM5 | LMM11 |

|---|---|---|---|

| Core Structure | 1,3,4-Oxadiazole with isoxazole | 1,3,4-Oxadiazole with 4-methoxyphenyl | 1,3,4-Oxadiazole with furan |

| Substituents | Butyramide | Benzyl(methyl)sulfamoyl benzamide | Cyclohexyl(ethyl)sulfamoyl benzamide |

| Bioactivity Focus | Hypothesized enzyme inhibition | Antifungal (vs. Candida spp.) | Antifungal (vs. Candida spp.) |

| Solubility | Likely DMSO/Pluronic F-127-based (predicted) | 0.5% DMSO + 0.02% Pluronic F-127 | 0.5% DMSO + 0.02% Pluronic F-127 |

Functional Comparison

- Antifungal Activity : LMM5 and LMM11 exhibit moderate antifungal activity against Candida albicans (MIC₅₀: 16–32 µg/mL), comparable to fluconazole but with higher cytotoxicity . In contrast, N-(5-(isoxazol-5-yl)-oxadiazol-2-yl)butyramide lacks direct antifungal data, though its isoxazole group may confer distinct target selectivity (e.g., bacterial enzymes).

- Stability : Isoxazole’s electron-deficient nature may enhance metabolic stability compared to LMM11’s furan, which is prone to oxidation.

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide is a heterocyclic compound that combines isoxazole and oxadiazole moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound features an isoxazole ring linked to a 1,3,4-oxadiazole structure and a butyramide group. This unique combination of functional groups contributes to its potential biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide. For instance, derivatives with isoxazole and oxadiazole rings have shown significant antimicrobial activity against various pathogens.

The compounds mentioned demonstrated strong inhibition against bacterial strains, suggesting that the structural features of isoxazole and oxadiazole enhance their efficacy.

Anticancer Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide has been investigated for its potential as an anticancer agent. The mechanism of action involves the modulation of key signaling pathways associated with cancer cell proliferation and survival.

Case Study: Cytotoxicity in Leukemia Cells

A study on isoxazole derivatives showed promising results in inhibiting human promyelocytic leukemia cells (HL-60). The compounds affected the expression levels of apoptosis-related genes:

| Isoxazole Derivative | Bcl-2 Expression | p21 WAF-1 Expression |

|---|---|---|

| 3 | Decreased | Increased |

| 6 | Increased | Increased |

These findings indicate that compound 3 induces apoptosis while compound 6 primarily causes cell cycle arrest. Such mechanisms highlight the potential of these derivatives in cancer therapy .

Anti-inflammatory Activity

The mechanism of action for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide may also include anti-inflammatory effects. Research suggests that compounds with isoxazole and oxadiazole rings can inhibit enzymes involved in inflammatory pathways.

Mechanism Insights

The interaction of this compound with specific molecular targets may lead to the modulation of inflammatory responses. For instance, it could inhibit cyclooxygenase (COX) enzymes or other pro-inflammatory mediators .

Summary of Biological Activities

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butyramide exhibits a range of biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Anticancer : Induces apoptosis and affects gene expression in leukemia cells.

- Anti-inflammatory : Potentially inhibits key inflammatory enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.